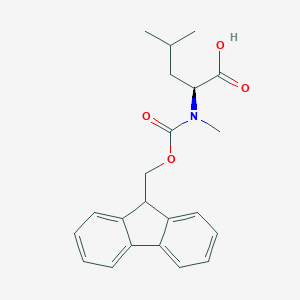

Fmoc-N-Me-Leu-OH

Übersicht

Beschreibung

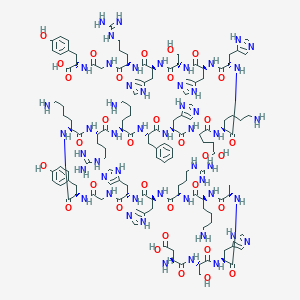

Fmoc-N-Me-Leu-OH: , auch bekannt als N-α-Fmoc-N-α-Methyl-L-Leucin, ist ein Derivat der Aminosäure Leucin. Es wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasenpeptidsynthese (SPPS)-Methode. Die Verbindung ist durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe gekennzeichnet, die zum Schutz der Aminogruppe während der Peptidsynthese verwendet wird .

Wissenschaftliche Forschungsanwendungen

Chemie: Fmoc-N-Me-Leu-OH wird in großem Umfang bei der Synthese von Peptiden und Peptidomimetika eingesetzt. Es ermöglicht die Einarbeitung von N-methylierten Aminosäuren, die die Stabilität und Bioverfügbarkeit von Peptiden verbessern können .

Biologie und Medizin: In der biologischen Forschung werden Peptide, die N-Methyl-Leucin-Reste enthalten, verwendet, um Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen zu untersuchen. Diese Peptide können auch als Inhibitoren von Proteasen und anderen Enzymen dienen .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung von Peptid-basierten Medikamenten verwendet. Die Einarbeitung von N-methylierten Aminosäuren kann die pharmakokinetischen Eigenschaften dieser Medikamente verbessern, wodurch sie effektiver und länger anhaltend werden .

Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet seine Rolle in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert so unerwünschte Nebenreaktionen. Sobald die Peptidkette aufgebaut ist, wird die Fmoc-Gruppe entfernt, wodurch die Aminogruppe an weiteren Reaktionen teilnehmen kann .

Wirkmechanismus

Target of Action

Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .

Action Environment

The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-N-Me-Leu-OH beinhaltet typischerweise den Schutz der Aminogruppe von Leucin mit der Fmoc-Gruppe. Dies kann unter Verwendung von Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat erreicht werden. Die Methylierung der Aminogruppe erfolgt dann unter Verwendung von Methyliodid oder Dimethylsulfat .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Synthese von this compound oft unter Verwendung von automatisierten Peptidsynthesizern durchgeführt. Diese Maschinen können die sich wiederholenden Schritte der Entschützung und Kupplung, die für die Peptidsynthese erforderlich sind, effizient durchführen. Die Verwendung der Festphasensynthese ermöglicht die einfache Entfernung von Nebenprodukten und nicht umgesetzten Reagenzien, was zu Produkten mit hoher Reinheit führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fmoc-N-Me-Leu-OH durchläuft in erster Linie Reaktionen, die typisch für Aminosäuren und Peptide sind. Dazu gehören:

Substitutionsreaktionen: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, wodurch die Aminogruppe an weiteren Kupplungsreaktionen teilnehmen kann.

Kupplungsreaktionen: Die Aminogruppe kann mit aktivierten Carboxylgruppen reagieren, um Peptidbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Entschützung: Die Fmoc-Gruppe wird typischerweise unter Verwendung einer Lösung von Piperidin in Dimethylformamid (DMF) entfernt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide, die den N-Methyl-Leucin-Rest enthalten. Diese Peptide können je nach ihrer Sequenz und Struktur verschiedene biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-Leu-OH: Diese Verbindung ähnelt Fmoc-N-Me-Leu-OH, jedoch fehlt die N-Methyl-Gruppe.

Fmoc-N-Me-Ala-OH: Ein weiteres N-methyliertes Aminosäurederivat, das in der Peptidsynthese verwendet wird.

Einzigartigkeit: this compound ist durch das Vorhandensein der N-Methyl-Gruppe einzigartig, die die Stabilität und Bioverfügbarkeit von Peptiden erhöht. Dies macht es besonders nützlich bei der Entwicklung von Peptid-basierten Medikamenten und bei der Untersuchung von Protein-Protein-Interaktionen .

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJQSIPFDWLNDC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426778 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-62-2 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

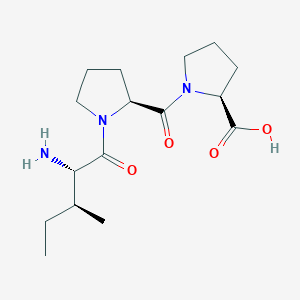

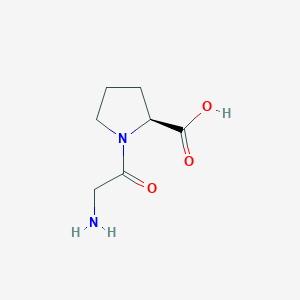

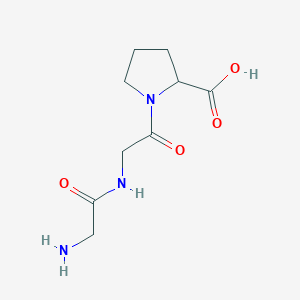

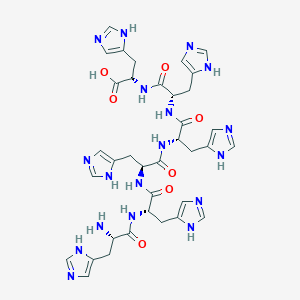

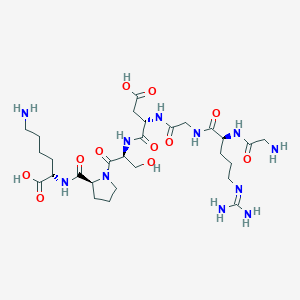

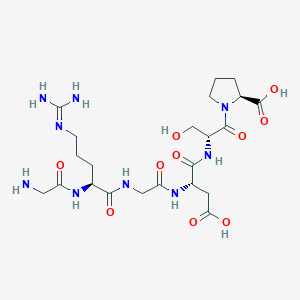

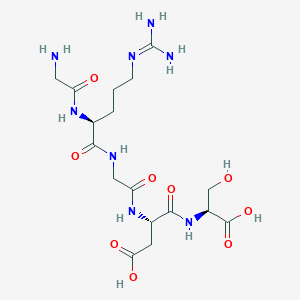

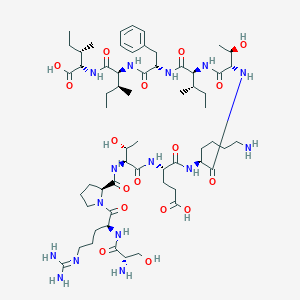

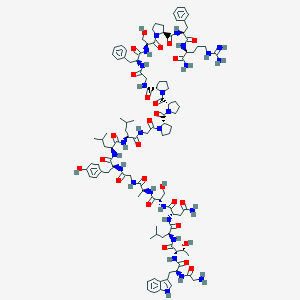

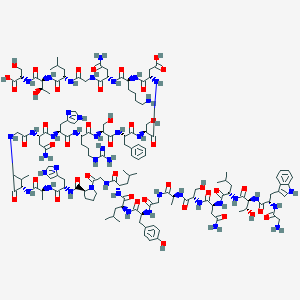

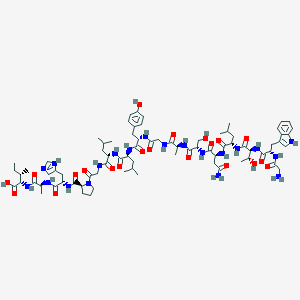

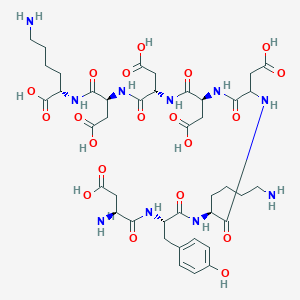

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.